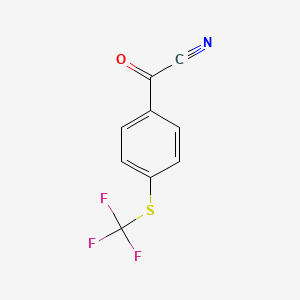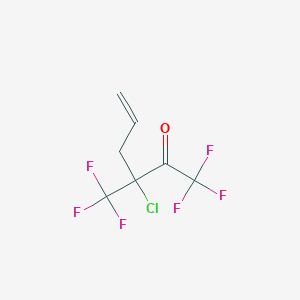
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97% (hereafter referred to as Isocyanato-trifluoromethoxy-diphenyl ether) is a compound that has been widely used in laboratory experiments and scientific research. It is a highly versatile compound that can be used for various purposes, including synthesizing various compounds, as a reagent in organic synthesis, and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Isocyanato-trifluoromethoxy-diphenyl ether has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as 1,3-dioxanes, and as a reagent in organic synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds, and in the synthesis of polymers. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, and in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Isocyanato-trifluoromethoxy-diphenyl ether is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of reactive intermediates that can then be used to synthesize various organic compounds. In addition, the compound can act as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of Isocyanato-trifluoromethoxy-diphenyl ether are not yet fully understood. However, it is believed that the compound does not have any significant direct effects on the human body. In addition, it is not known whether the compound has any significant indirect effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Isocyanato-trifluoromethoxy-diphenyl ether is its versatility, which allows it to be used in a wide range of laboratory experiments and scientific research applications. In addition, the compound is relatively easy to synthesize and is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is not suitable for use in experiments involving high temperatures, as it tends to decompose at temperatures above 100°C.
Direcciones Futuras
There are a number of potential future directions for the use of Isocyanato-trifluoromethoxy-diphenyl ether. One potential direction is to explore the compound’s potential applications in the synthesis of new pharmaceuticals, such as antibiotics. Another potential direction is to investigate the compound’s potential applications in the synthesis of polymers and other materials. In addition, the compound could be explored for its potential applications in the synthesis of dyes and pigments. Finally, further research could be conducted to better understand the compound’s biochemical and physiological effects.
Métodos De Síntesis
Isocyanato-trifluoromethoxy-diphenyl ether can be synthesized from 4-chloro-4'-trifluoromethoxydiphenyl ether by reacting with isocyanic acid in aqueous acetic acid. The reaction is carried out at room temperature and yields a product with a purity of 97%. The reaction is relatively simple and can be carried out in a few steps.
Propiedades
IUPAC Name |
1-isocyanato-4-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)21-13-7-5-12(6-8-13)20-11-3-1-10(2-4-11)18-9-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTVCTOFYKXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)




![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



